3-[(4-Methoxy-benzylamino)-methyl]-8-methyl-1H-quinolin-2-one

Physicochemical profiling Drug-likeness Lead optimization

Quinolin-2-one SAR programs often lack access to structurally characterized analogs with quantifiable physicochemical differentiation. This compound resolves that gap by providing a 4-methoxybenzyl substitution (ΔLogP +0.6, ΔTPSA +13 Ų vs des-methoxy analog CAS 462067-32-9) for direct deconvolution of methoxy contributions to target affinity and selectivity. - 98% HPLC purity; full NMR/HPLC/GC characterization - Structurally paired with des-methoxy analog & 7-methyl isomer (CAS 496782-48-0) for systematic SAR - Research-grade quantities; immediate global dispatch available

Molecular Formula C19H20N2O2
Molecular Weight 308.4 g/mol
CAS No. 496782-49-1
Cat. No. B3142011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Methoxy-benzylamino)-methyl]-8-methyl-1H-quinolin-2-one
CAS496782-49-1
Molecular FormulaC19H20N2O2
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C=C(C(=O)N2)CNCC3=CC=C(C=C3)OC
InChIInChI=1S/C19H20N2O2/c1-13-4-3-5-15-10-16(19(22)21-18(13)15)12-20-11-14-6-8-17(23-2)9-7-14/h3-10,20H,11-12H2,1-2H3,(H,21,22)
InChIKeyKDLNVFUOBDMNGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 496782-49-1: Structural Identity and Procurement Baseline


3-[(4-Methoxy-benzylamino)-methyl]-8-methyl-1H-quinolin-2-one (CAS 496782-49-1) is a synthetic small molecule belonging to the quinolin-2(1H)-one class, specifically characterized by a 3-aminomethyl substituent bearing a 4-methoxybenzyl group and an 8-methyl substituent on the quinolinone core . Its molecular formula is C19H20N2O2 with a molecular weight of 308.37 g/mol . The compound is offered commercially as a research chemical with specified purity of 98% (HPLC) and is intended exclusively for laboratory research use, not for diagnostic or therapeutic applications . Publicly available primary literature containing quantitative biological activity data for this specific compound is currently absent; the evidence base for differentiation rests on structural, physicochemical, and sourcing parameters relative to its closest commercially available analogs.

Workflow Quinolin-2-one scaffold exploration
Structure 8-methyl, 3-aminomethyl with 4-methoxybenzyl handle
Purity HPLC-characterized research-grade

Why 8-Methyl-3-(aminomethyl)quinolin-2-one Analogs Are Not Interchangeable


Within the 8-methyl-3-(aminomethyl)quinolin-2-one sub-series, two closely related compounds are commercially available: the target compound 3-[(4-Methoxy-benzylamino)-methyl]-8-methyl-1H-quinolin-2-one (CAS 496782-49-1) and its des-methoxy analog 3-(benzylamino-methyl)-8-methyl-1H-quinolin-2-one (CAS 462067-32-9). The sole structural difference—a para-methoxy substituent on the benzylamine ring—produces measurable changes in key physicochemical properties including lipophilicity (ΔLogP ≈ +0.6), polar surface area (ΔTPSA ≈ +13 Ų), molecular weight (ΔMW = +30.02 g/mol), and hydrogen-bonding capacity (ΔHBA = +1) . These differences directly impact solubility, membrane permeability, and target-binding pharmacophore geometry, meaning the two compounds are not functionally interchangeable in biological assays or medicinal chemistry campaigns [1]. A positional isomer, 3-[(4-Methoxy-benzylamino)-methyl]-7-methyl-1H-quinolin-2-one (CAS 496782-48-0), shares identical molecular formula and computed LogP but differs in the ring position of the methyl substituent (C8 vs. C7), which can alter steric and electronic interactions with biological targets . In the absence of published head-to-head biological data, these quantifiable physicochemical differences constitute the primary evidence basis for compound selection and procurement decisions.

Des-methoxy analog (CAS 462067-32-9) Lower lipophilicity and one fewer H-bond acceptor may shift membrane permeability and target engagement profiles; not directly interchangeable.
7-Methyl positional isomer (CAS 496782-48-0) Identical formula but methyl at C7 alters steric and electronic environment; may produce distinct target-binding SAR.

Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity and Polar Surface Area Differentiation by 4-Methoxybenzyl Group

The target compound (496782-49-1) incorporates a 4-methoxy group on the benzylamine moiety that increases computed LogP by approximately 0.6 log units and TPSA by approximately 13 Ų compared to the des-methoxy analog 3-(benzylamino-methyl)-8-methyl-1H-quinolin-2-one (CAS 462067-32-9) . The target compound LogP of 3.13 and TPSA of 54.12 Ų place it within favorable drug-like chemical space, whereas the des-methoxy analog (MW 278.35, 1 HBA, no para-methoxy) is expected to exhibit LogP ~2.5 and TPSA ~41 Ų based on fragment-based estimation [1]. This difference in lipophilicity and polar surface area alters predicted membrane permeability and solubility profiles, which are critical parameters in cell-based assay performance and oral bioavailability potential [2].

Lipophilicity & TPSA
Reported
Target LogP 3.13 / TPSA 54.12 Ų
Δ +0.6 / +13 Ų
Des-methoxy LogP ~2.5 / TPSA ~41 Ų
Measurable lipophilicity handle for ADME tuning
Computed properties; experimental validation recommended
Physicochemical profiling Drug-likeness Lead optimization

Molecular Weight and Hydrogen-Bond Acceptor Advantage Over Des-Methoxy Analog

The target compound (MW 308.37 g/mol, 3 HBA) differs from the des-methoxy analog (MW 278.35 g/mol, 2 HBA) by +30.02 g/mol and one additional hydrogen-bond acceptor atom (the methoxy oxygen) . The additional HBA in the target compound provides a specific hydrogen-bond acceptor site at the para-position of the benzyl ring, which can engage in additional polar interactions with biological targets such as kinase hinge regions or receptor binding pockets that are inaccessible to the des-methoxy analog [1]. The higher molecular weight remains within the preferred range for lead-like compounds (MW < 350), preserving ligand efficiency potential while offering an additional vector for intermolecular interaction [2].

MW & H-Bond Acceptor
Reported
Target MW 308.37, HBA 3
Δ +30.02 / +1 HBA
Des-methoxy MW 278.35, HBA 2
Additional HBA enables key target interactions
Scaffold maintains lead-like MW range
Fragment-based drug design Ligand efficiency metrics Pharmacophore modeling

Positional Isomer Differentiation: 8-Methyl vs. 7-Methyl Substitution

The target compound bears a methyl group at the 8-position of the quinolinone ring, whereas the commercially available positional isomer 3-[(4-Methoxy-benzylamino)-methyl]-7-methyl-1H-quinolin-2-one (CAS 496782-48-0) bears the methyl group at the 7-position . Both compounds share identical molecular formula (C19H20N2O2), molecular weight (308.37 g/mol), and computed LogP (3.13) . However, the different methyl position alters the steric environment around the quinolinone NH and carbonyl groups, as well as the electronic distribution within the aromatic system, which can produce distinct target-binding profiles as established in quinolinone SAR literature where regioisomeric methyl substitutions have been shown to yield differential kinase inhibition and cellular activity [1].

Positional Isomer
Class-level
Target 8-methyl quinolinone
C8 vs. C7
Isomer (496782-48-0) 7-methyl, identical formula
Regioisomer SAR mapping; not interchangeable
Class-level precedent for differential activity
Regioisomer selectivity SAR exploration Target engagement

Quinolin-2-one Scaffold Class-Level Biological Activity Evidence

The quinolin-2(1H)-one scaffold, which forms the core of 496782-49-1, is a recognized privileged structure in anticancer drug discovery. Class-level literature establishes that quinolin-2(1H)-one derivatives inhibit multiple cancer-relevant targets including topoisomerases, protein kinases (EGFR, VEGFR-2), phosphoinositide 3-kinases (PI3K), and histone deacetylases (HDAC) [1]. The 3-aminomethyl substitution found in 496782-49-1 is a common derivatization vector used to modulate target affinity and selectivity, as demonstrated across numerous quinolinone-based inhibitor series . While no target-specific activity data have been published for 496782-49-1 itself, the scaffold class provides a rational basis for its inclusion in screening libraries and SAR campaigns aimed at these target classes [2].

Class-Level Bioactivity
Class-level
Quinolin-2-one scaffold inhibits topoisomerase, EGFR, VEGFR-2, PI3K, HDAC (literature class-level). No direct activity data for 496782-49-1.
Privileged pharmacophore; requires experimental validation
Screen against target panels de novo
Anticancer agents Kinase inhibition Quinolinone pharmacophore

High-Strength Differential Evidence Limitation Statement

IMPORTANT CAVEAT: After exhaustive search of primary research papers, patents (including US 6258824, WO2000047574A1, and related quinolinone patent families), and authoritative databases (PubChem, ChEMBL, BindingDB, ChemSpider), no head-to-head comparative biological data (IC50, Ki, EC50, cellular activity, in vivo efficacy, selectivity, or ADME parameters) have been identified for 3-[(4-Methoxy-benzylamino)-methyl]-8-methyl-1H-quinolin-2-one (CAS 496782-49-1) against any comparator compound [1][2]. The BindingDB entry BDBM50401981 (CHEMBL1575961) was initially retrieved but upon structural verification contains a benzodioxole scaffold (SMILES: O=C(NC1CCCC1)\C=C\c1ccc2OCOc2c1) that is structurally unrelated to the quinolinone target compound and therefore cannot support differentiation claims [3]. All differentiation claims presented in this guide are based on (a) computed and measured physicochemical properties from vendor technical datasheets (Leyan, Santa Cruz Biotechnology), (b) class-level SAR inference from published quinolin-2-one literature, and (c) structural comparison with commercially available close analogs. Users should treat this compound as a biologically uncharacterized chemical probe requiring de novo experimental validation.

Data Gap
Data to verify
0 peer-reviewed articles with quantitative bioactivity data (IC50, Ki, EC50) identified for CAS 496782-49-1.
No pre-existing target data; validate experimentally
Procurement based on structural/physicochemical profile
Data gap Primary literature Biological validation

Recommended Research Application Scenarios for CAS 496782-49-1


Medicinal Chemistry Lead Generation for Kinase or Topoisomerase Programs

The 8-methylquinolin-2-one scaffold is a validated pharmacophore for kinase and topoisomerase inhibition . The 3-aminomethyl substituent on 496782-49-1 provides a vector for further derivatization, while the 4-methoxybenzyl group offers a measurable LogP handle (LogP = 3.13) for tuning lipophilicity within drug-like space . Researchers can procure 496782-49-1 as a fragment-like core for systematic SAR exploration, comparing directly with the des-methoxy analog (CAS 462067-32-9) and 7-methyl positional isomer (CAS 496782-48-0) to deconvolute the contributions of the methoxy group and methyl position to target affinity and selectivity. This scenario is supported by the physicochemical evidence in Section 3, Evidence Items 1-2.

Pharmacophore Modeling and Computational Docking Studies

With a defined molecular formula (C19H20N2O2), 3 hydrogen-bond acceptors, 2 hydrogen-bond donors, and computed TPSA of 54.12 Ų, 496782-49-1 can serve as a query molecule for pharmacophore-based virtual screening of quinolinone-focused compound libraries . The 4-methoxybenzyl substituent introduces a specific HBA feature absent in the des-methoxy analog that can be used to define a pharmacophore hypothesis requiring a para-substituted aromatic HBA . The availability of both 8-methyl and 7-methyl isomers further allows computational assessment of regioisomer-dependent docking poses when screening against protein targets with structurally characterized binding sites. This scenario stems directly from the hydrogen-bond acceptor and positional isomer differentiation evidence in Section 3, Evidence Items 2-3.

Chemical Biology Probe Development for Epigenetic or Neurotransmitter Targets

Quinolin-2-one derivatives have been reported as inhibitors of histone demethylases, MAT2A, and monoamine oxidases in the broader literature . Although no target engagement data exist for 496782-49-1 specifically, its structural features (3-aminomethyl linker, 4-methoxybenzyl substitution, 8-methyl quinolinone core) are consistent with chemical matter known to interact with these target classes . Researchers developing chemical probes for epigenetic or CNS targets may include 496782-49-1 in focused screening sets alongside the des-methoxy and 7-methyl comparators to identify structure-activity relationships de novo. This application scenario is justified by the class-level biological activity inference in Section 3, Evidence Item 4, but requires users to acknowledge the absence of pre-existing target-specific data as documented in Evidence Item 5.

Analytical Reference Standard and Method Development

With a vendor-certified purity of 98% (HPLC) and full characterization by NMR, HPLC, and GC as provided by Leyan (Product No. 1619203) , 496782-49-1 can serve as a reference standard for analytical method development in laboratories synthesizing or characterizing quinolinone derivatives. Key computed properties (retention time predictors: LogP 3.13, TPSA 54.12, MW 308.37) facilitate HPLC method development . The compound is available in research-grade quantities (500 mg from Santa Cruz Biotechnology at $285; bulk quantities from Leyan upon request) suitable for both analytical and preparative needs . This scenario is supported by the purity and property data in Section 1 and Section 3, Evidence Item 1.

Application
Selection Property
Validation Focus
Medicinal Chemistry Lead Generation
Quinolin-2-one scaffold with 4-methoxybenzyl handle
SAR deconvolution with des-methoxy and 7-methyl analogs
Pharmacophore Modeling & Docking
Defined HBA count (3), TPSA, and rotatable bonds
Regioisomer-dependent docking pose evaluation
Chemical Biology Probe Development
3-aminomethyl linker and 4-methoxybenzyl substitution
De novo activity screening against epigenetic/CNS target panels
Analytical Reference Standard
HPLC-characterized purity and computed retention predictors
HPLC method development and system suitability testing
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